molecular formula C11H10N2O2S B2739576 Methyl 5-anilino-1,3-thiazole-4-carboxylate CAS No. 84636-38-4

Methyl 5-anilino-1,3-thiazole-4-carboxylate

Cat. No.: B2739576
CAS No.: 84636-38-4
M. Wt: 234.27
InChI Key: VKYHMCIKJMQDAJ-UHFFFAOYSA-N
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Description

“Methyl 5-anilino-1,3-thiazole-4-carboxylate” is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole derivatives have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, thiazole derivatives have been synthesized and characterized by FTIR and NMR . The synthesis of related compounds often involves reactions in the presence of various reagents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiazole Derivatives : Thiazole derivatives, similar to Methyl 5-anilino-1,3-thiazole-4-carboxylate, are synthesized through acylation and methylation processes. These processes involve the transformation of ethyl esters and anilides into various substituted amino derivatives, demonstrating the compound's utility in creating structurally diverse thiazole-based compounds (Dovlatyan et al., 2004).
  • One-Step Synthesis Techniques : Advanced synthesis techniques using diphosphorus pentaoxide have been employed to transform 5-(acylamino)-2-methyl-4-thiazolecarboxamides into N-arylthiazolo[5,4-d]pyrimidin-7-amines and purine-6-thiones, showcasing the compound's versatility in organic synthesis (Andersen et al., 1986).

Biological and Pharmacological Activities

  • Anticancer Activity : Research into thiophene and thiazolyl-thiophene derivatives, structurally related to this compound, has demonstrated potential anticancer activities. The synthesis of these compounds and their evaluation against various cancer cell lines highlight the compound's relevance in developing new anticancer agents (Atta & Abdel‐Latif, 2021).
  • Antimicrobial and Antifungal Properties : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative related to the compound , has been modified and evaluated for antimicrobial activities. These studies provide insights into the antimicrobial potential of thiazole derivatives, suggesting their application in addressing bacterial and fungal infections (Desai et al., 2019).

Material Science and Catalysis

  • Ionic Liquids and Catalysis : The transformation of thiazole derivatives into ionic liquids and their application in promoting benzoin condensation demonstrates the compound's utility in material science and as a catalyst in organic reactions (Davis & Forrester, 1999).

Properties

IUPAC Name

methyl 5-anilino-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)9-10(16-7-12-9)13-8-5-3-2-4-6-8/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYHMCIKJMQDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=N1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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